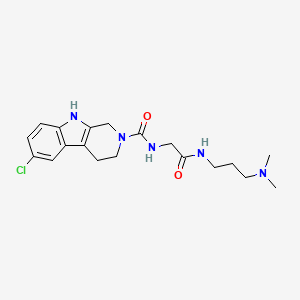
C19H26ClN5O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-ethyl-6-methylaniline with methoxy acetone to form an imine intermediate.
Hydrogenation: The imine intermediate is then hydrogenated to yield a secondary amine.
Acetylation: The secondary amine is acetylated using chloroacetyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation reactions are carried out in industrial reactors.
Catalytic Hydrogenation: The hydrogenation step is performed using industrial hydrogenation reactors with suitable catalysts.
Acetylation and Purification: The final acetylation step is followed by purification processes such as crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential antihypertensive and vasodilatory effects.
Industry: Used in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urapidil: The parent compound, primarily used as an antihypertensive agent.
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.
Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia .
Uniqueness
2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .
Eigenschaften
Molekularformel |
C19H26ClN5O2 |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27) |
InChI-Schlüssel |
GLZJAPKOEMONFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


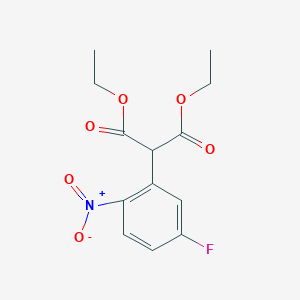
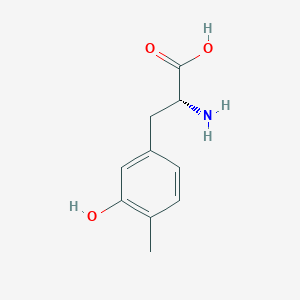
![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
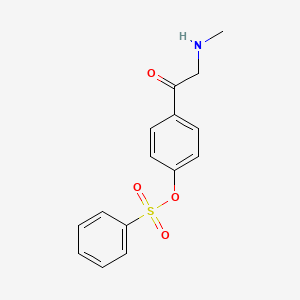
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
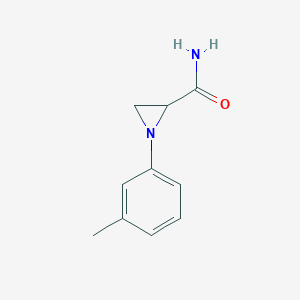
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
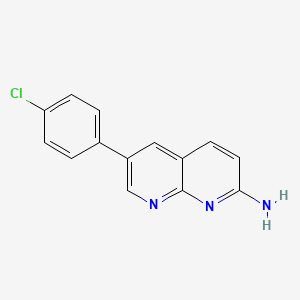
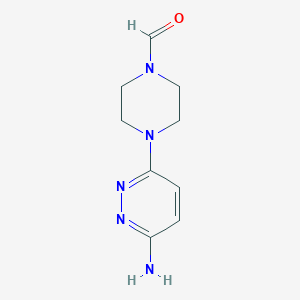

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
